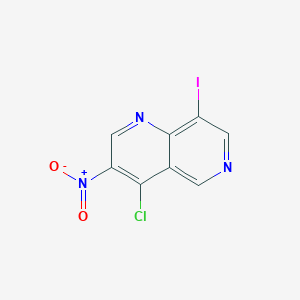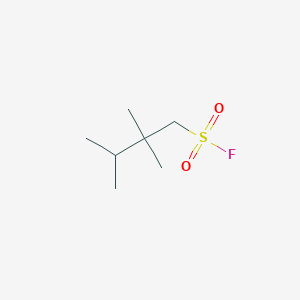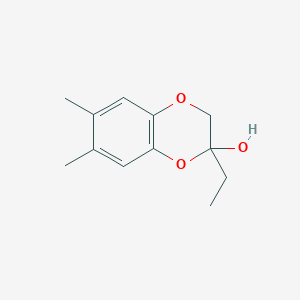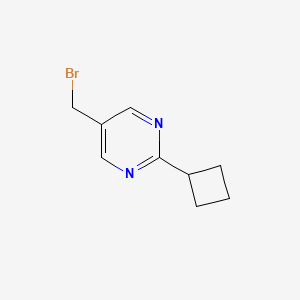
5-(Bromomethyl)-2-cyclobutylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-cyclobutylpyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group attached to the fifth position of the pyrimidine ring and a cyclobutyl group attached to the second position. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and their role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-cyclobutylpyrimidine typically involves the bromomethylation of a suitable pyrimidine precursor. One common method involves the reaction of 2-cyclobutylpyrimidine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-cyclobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted pyrimidines.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2-cyclobutylpyrimidine is used as an intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block for constructing diverse molecular architectures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound finds applications in the development of agrochemicals and materials science. It can be used in the synthesis of functional materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-cyclobutylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby modulating their activity . The cyclobutyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
5-(Chloromethyl)-2-cyclobutylpyrimidine: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and biological activity.
5-(Methyl)-2-cyclobutylpyrimidine: Lacks the halogen atom, resulting in different chemical properties and reactivity.
2-Cyclobutylpyrimidine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness: 5-(Bromomethyl)-2-cyclobutylpyrimidine is unique due to the presence of both the bromomethyl and cyclobutyl groups, which confer distinct reactivity and potential biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis and a potential pharmacophore in drug design .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-cyclobutylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c10-4-7-5-11-9(12-6-7)8-2-1-3-8/h5-6,8H,1-4H2 |
InChI Key |
JUVZKYNUTZVCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


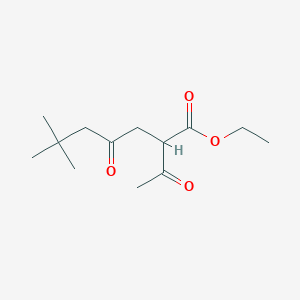
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
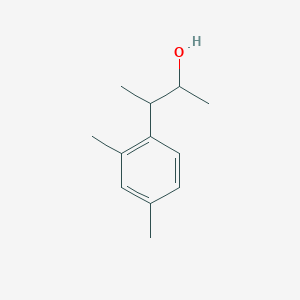
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
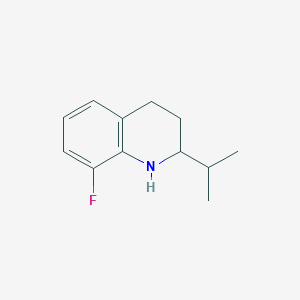
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
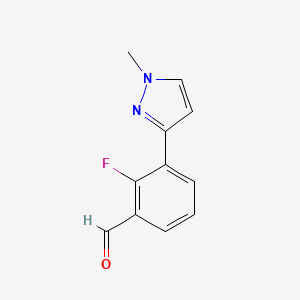
![7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13203746.png)
